molecular formula C4H10N2 B3195974 1-Methylimidazolidine CAS No. 942593-10-4

1-Methylimidazolidine

Cat. No. B3195974
CAS RN: 942593-10-4
M. Wt: 86.14 g/mol
InChI Key: VGYLMOJQAHXYCK-UHFFFAOYSA-N
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Description

1-Methylimidazolidine is a chemical compound with the CAS Number: 942593-10-4 . It has a molecular weight of 86.14 . The IUPAC name for this compound is 1-methylimidazolidine .


Molecular Structure Analysis

The InChI code for 1-Methylimidazolidine is 1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

1-Methylimidazolidine is a liquid at room temperature . It is stored in a refrigerator . The exact density, boiling point, and melting point are not available .

Scientific Research Applications

Corrosion Inhibition

1-Methylimidazolidine and its derivatives have been studied for their potential as corrosion inhibitors. For instance, a study explored the efficiency of 1-(2-ethylamino)-2-methylimidazolidine, among other imidazolines, as a corrosion inhibitor in acid media. The findings highlighted the varying efficiency of different imidazolines in this context (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Pharmaceutical Applications

Derivatives of 1-methylimidazolidine, like 1-methyl-2-thioxoimidazolidin-4-one, have been investigated for their pharmaceutical applications. This compound, for instance, has been studied for its potential in treating hyperthyroidism due to its ability to form complexes with iodine (Tavakol, Hadadi, & Roohi, 2012).

Antibacterial Agents

Compounds like 1-aryl-2-methylthio-imidazolines, synthesized from 1-arylimidazolidine-2-thiones, have shown promise as antibacterial agents. These compounds have demonstrated effective antimicrobial activities in laboratory studies (Sztanke et al., 2006).

Synthesis of Alkaloid Analogues

The synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its use in creating analogues of the imidazole alkaloids naamidine A and G has been explored. This shows the potential application of 1-methylimidazolidine derivatives in synthesizing complex organic structures (Witchard & Watson, 2010).

Reverse Osmosis Membrane Development

1-Methylimidazole, a related compound, has been used as an additive in the development of high-performance reverse osmosis membranes. This demonstrates the application of such compounds in improving water purification technologies (Yingying et al., 2020).

Mechanism of Action

Safety and Hazards

The safety information for 1-Methylimidazolidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-methylimidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLMOJQAHXYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the chemical shift observed in the C=S carbon resonance in 1-methylimidazolidine-2-thione complexes?

A1: The significant shift observed in the 13C NMR spectra of 1-methylimidazolidine-2-thione complexes, specifically at the C=S carbon resonance, suggests that the sulfur atom in the thiocarbonyl group (C=S) is the primary binding site for metal ions like zinc. [] This interaction influences the electron density around the carbon atom, leading to the observed chemical shift.

Q2: How does the structure of 2·2MeCN differ from typical cadmium thiolate complexes?

A2: In the crystal structure of 2·2MeCN (where MIMZ is 1-methylimidazolidine-2-thione), the [Cd(MIMZ)4]2+ cation exhibits an unusual conformation. Two of the 1-methylimidazolidine-2-thione rings within the cation adopt parallel planes that overlap. This arrangement is further stabilized by the presence of tetraphenylborate (BPh4-) anions, which form "aryl boxes" encapsulating the parallel rings. [] This unique packing arrangement highlights the influence of intermolecular interactions on the structural features of these complexes.

Q3: How does the reactivity of copper (I) and copper (II) differ with 1-methylimidazoline-2-thione?

A3: Research indicates distinct reactivity patterns between copper (I) and copper (II) towards 1-methylimidazoline-2-thione. Copper (I) salts, in the presence of 1-methylimidazoline-2-thione, facilitate its transformation into 1,1′-dimethyl-2,2′-diimidazolyl sulfide through C-S bond cleavage and C-N bond formation. This resulting thioether then coordinates with in situ formed copper (II) to generate six-coordinate N,N-chelated octahedral complexes. [] This suggests copper (II) might be the more stable oxidation state when complexed with the transformed thioether ligand.

Q4: Can 1-methylimidazolidine-2-thione be used as a ligand in gold(I) complexes? What types of interactions are observed?

A4: Yes, 1-methylimidazolidine-2-thione can act as a ligand in gold(I) complexes. Studies on bis(1-methylimidazolidine-2-thione-κS2)gold(I) bis(4-iodobenzenesulfonyl)amide reveal that the gold atom coordinates to the sulfur atom of the thione ligand. Interestingly, the crystal structure demonstrates the presence of various secondary interactions, including N–H···O hydrogen bonds, and weaker C–H···X (X = O, I, or S), Au···I, and I···I contacts. [] These interactions contribute to the overall stability and packing arrangement within the crystal lattice.

Q5: What is the metabolic fate of 1-methylhydantoin (1-methylimidazolidine-2,4-dione) in mammals?

A5: The primary metabolic pathway of 1-methylhydantoin (1-methylimidazolidine-2,4-dione) involves a two-step oxidation process. First, it is oxidized to 5-hydroxy-1-methylhydantoin (5-hydroxy-1-methylimidazolidine-2,4-dione). [] This step is stereoselective, implying enzymatic involvement. The second oxidation converts 5-hydroxy-1-methylhydantoin to 1-methylparabanic acid. Subsequently, 1-methylparabanic acid undergoes regioselective ring-opening to yield methyloxaluric acid. [] Additionally, minor oxidative pathways lead to the formation of sarcosine and parabanic acid.

Q6: Does NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione) show promise in treating chronic kidney disease?

A6: Research suggests that NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione), an intrinsic antioxidant, holds potential as a therapeutic agent for chronic kidney disease (CKD). Studies using adenine-loaded rat models, mimicking CKD stages 3 and 4, demonstrated that oral administration of NZ-419 effectively prevented disease progression. [] The treatment significantly inhibited creatinine clearance decline, mitigated oxidative stress markers (serum methylguanidine, serum albumin), and improved renal function parameters. [, ] These findings underscore the potential therapeutic benefits of NZ-419 for managing CKD.

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